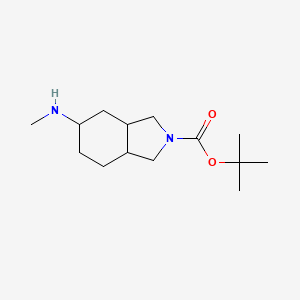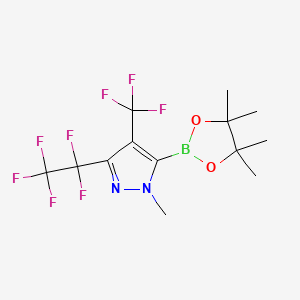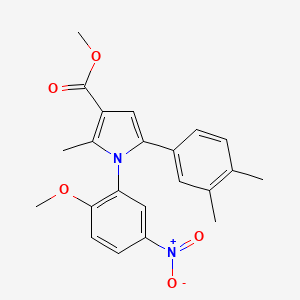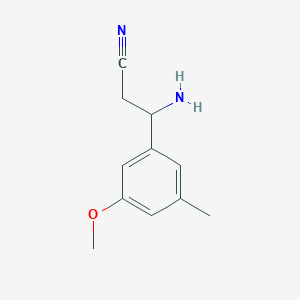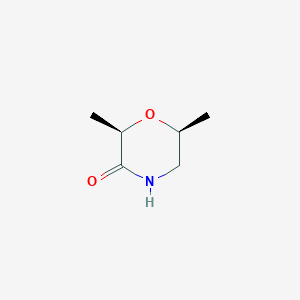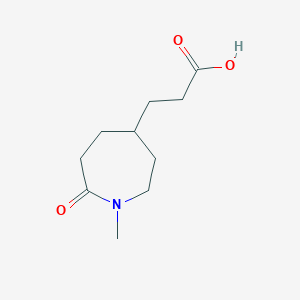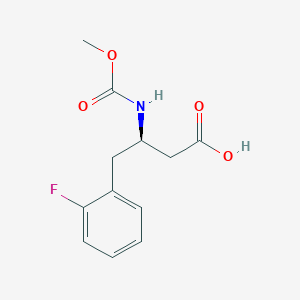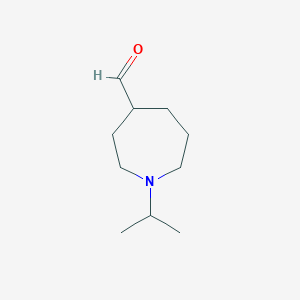
1-(Propan-2-yl)azepane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propan-2-yl)azepane-4-carbaldehyde is a chemical compound with the molecular formula C10H19NO It belongs to the class of azepane derivatives, which are seven-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)azepane-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an aldehyde in the presence of a catalyst can lead to the formation of the azepane ring. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Propan-2-yl)azepane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(Propan-2-yl)azepane-4-carboxylic acid.
Reduction: Formation of 1-(Propan-2-yl)azepane-4-methanol.
Substitution: Formation of various N-substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Propan-2-yl)azepane-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Propan-2-yl)azepane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
1-(Propan-2-yl)piperidine-4-carbaldehyde: Similar structure but with a six-membered ring.
1-(Propan-2-yl)morpholine-4-carbaldehyde: Contains an oxygen atom in the ring.
1-(Propan-2-yl)pyrrolidine-4-carbaldehyde: Contains a five-membered ring.
Uniqueness: 1-(Propan-2-yl)azepane-4-carbaldehyde is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This structure allows for greater flexibility and potential for diverse chemical modifications compared to its six- and five-membered counterparts.
Eigenschaften
CAS-Nummer |
1259077-50-3 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
1-propan-2-ylazepane-4-carbaldehyde |
InChI |
InChI=1S/C10H19NO/c1-9(2)11-6-3-4-10(8-12)5-7-11/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
ATZQIZSXZLLCFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCCC(CC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


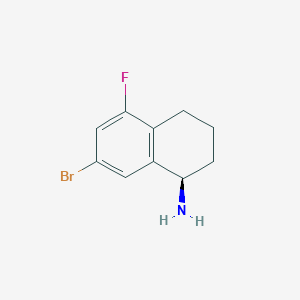

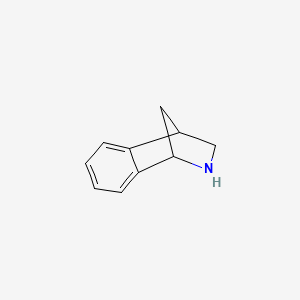

![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
